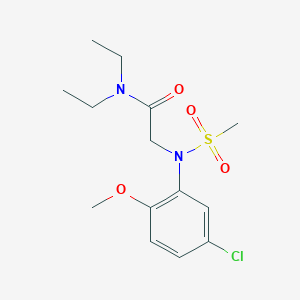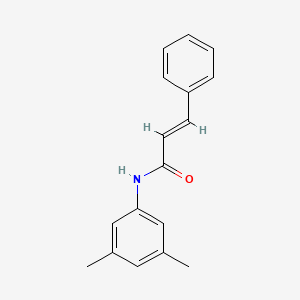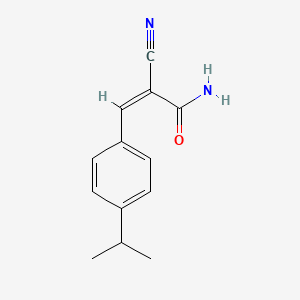
3-nitro-N'-(8-quinolinylmethylene)benzohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of 3-Nitro-N'-(8-quinolinylmethylene)benzohydrazide involves complex organic reactions, often starting from quinoline derivatives. Compounds similar to this, like 4-nitro-N-(quinolin-8-yl)benzamide, are synthesized through reactions that may involve nitration, condensation, and hydrazide formation processes. These synthesis pathways are crucial for obtaining the compound with high purity and yield (Lei, Jing, & Zhou, 2008).
Molecular Structure Analysis
The molecular structure of 3-Nitro-N'-(8-quinolinylmethylene)benzohydrazide is characterized by intramolecular hydrogen bonding and specific spatial arrangements. Similar compounds exhibit significant molecular interactions, such as hydrogen bonds and π-π interactions, which influence their crystal packing and stability. The orientation of nitro and hydrazide groups relative to the quinoline core plays a critical role in the compound's reactivity and interactions (Khakhlary & Baruah, 2014).
Chemical Reactions and Properties
3-Nitro-N'-(8-quinolinylmethylene)benzohydrazide participates in various chemical reactions, including nucleophilic substitutions and coordination to metal ions. These reactions are pivotal for its application in synthesizing complex molecules and materials. The nitro and hydrazide functional groups enable it to act as a ligand, forming complexes with metals, which can be used in catalysis and material science applications.
Physical Properties Analysis
The physical properties, such as melting points, solubility, and crystalline structure, depend on the compound's molecular arrangement and intermolecular forces. Polymorphism, as observed in related compounds, can lead to different physical properties, which are essential for determining the compound's applicability in various fields (Schulze, Seichter, & Weber, 2013).
科学的研究の応用
Chemical Reactivity and Synthesis
Nitro heteroaromatic compounds exhibit ambident reactivity, which allows for the synthesis of diverse heterocyclic structures. For example, quinoxalines and benzothiaselenadiazoles can react with ethyl isocyanoacetate to yield pyrimidine N-oxides or pyrroles under different conditions, highlighting the versatility of nitro compounds in synthetic chemistry (Murashima et al., 1996).
Biological Applications
Derivatives of 8-hydroxyquinoline, a structurally related compound, have been identified as antibacterial agents targeting both intra- and extracellular Gram-negative pathogens. This demonstrates the potential of nitro-substituted compounds in developing treatments for bacterial infections (Enquist et al., 2012).
Material Science and Corrosion Inhibition
Quinoline and its derivatives, including those with nitro groups, are recognized for their effectiveness as anticorrosive materials. Their ability to form stable chelating complexes with metallic surfaces makes them valuable in protecting metals against corrosion, which is crucial in extending the lifespan of metal-based structures (Verma et al., 2020).
Fluorescent Properties
Cadmium(II) complexes of an acylhydrazone ligand bearing a quinoline unit have been synthesized, with studies on their structural characteristics and fluorescent properties. This illustrates the potential of nitro-substituted quinoline derivatives in the development of fluorescent materials for various applications (Xiao, 2015).
α-Glucosidase Inhibitors
Indenoquinoxaline derivatives, which share structural similarities with the compound of interest, have been synthesized and evaluated as potent α-glucosidase inhibitors. This indicates the potential of nitro-substituted heteroaromatic compounds in the development of treatments for conditions like type II diabetes (Khan et al., 2014).
特性
IUPAC Name |
3-nitro-N-[(E)-quinolin-8-ylmethylideneamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4O3/c22-17(13-5-2-8-15(10-13)21(23)24)20-19-11-14-6-1-4-12-7-3-9-18-16(12)14/h1-11H,(H,20,22)/b19-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCDFTDNCRNSEAC-YBFXNURJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C=NNC(=O)C3=CC(=CC=C3)[N+](=O)[O-])N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C(=C1)/C=N/NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(2,6-dimethylphenyl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B5541712.png)
![N-(3-chloro-2-methylphenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5541719.png)

![6-bromo-N-propyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5541731.png)
![[1-(3-bromobenzyl)-3-piperidinyl]methanol](/img/structure/B5541736.png)
![4-({[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}methyl)benzoic acid](/img/structure/B5541742.png)
![2-methyl-3-[(2-nitrobenzylidene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5541746.png)
![methyl 4-[4-methyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine-1-carboxylate](/img/structure/B5541753.png)


![2-[(5-chloro-2-nitrophenyl)thio]-1H-benzimidazole](/img/structure/B5541789.png)

![5-isopropyl-N-methyl-N-[(4-propyl-4H-1,2,4-triazol-3-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5541801.png)
![8-(1,3-benzodioxol-5-ylcarbonyl)-2-(3-methoxypropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5541804.png)